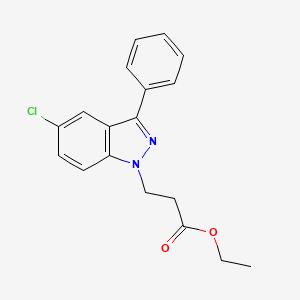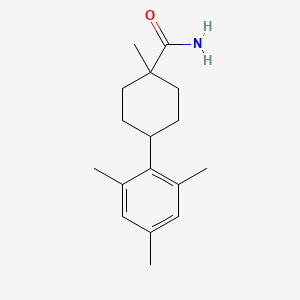
Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate is a synthetic organic compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic compounds that have shown significant biological and pharmacological activities. This compound is characterized by the presence of a chloro-substituted phenyl group and an ethyl ester functional group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-3-phenyl-1H-indazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium azide (NaN₃) and thiourea can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenyl group and the indazole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate can be compared with other indazole derivatives, such as:
5-chloro-3-phenyl-1H-indazole: Lacks the ethyl ester group, which may affect its reactivity and biological activity.
3-phenyl-1H-indazole: Lacks the chloro substituent, which may influence its binding affinity and specificity.
Ethyl 3-(3-phenyl-1H-indazol-1-yl)propanoate: Lacks the chloro substituent, affecting its chemical and biological properties.
The presence of the chloro and ethyl ester groups in this compound makes it unique and potentially more versatile in various applications.
Propriétés
Numéro CAS |
61308-32-5 |
|---|---|
Formule moléculaire |
C18H17ClN2O2 |
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
ethyl 3-(5-chloro-3-phenylindazol-1-yl)propanoate |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-23-17(22)10-11-21-16-9-8-14(19)12-15(16)18(20-21)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |
Clé InChI |
SJMUOJJUFJWSAP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN1C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)




![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)

![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)




![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)

